2-Chloro-1-(2,5-dimethylphenyl)ethanone
Overview
Description
2-Chloro-1-(2,5-dimethylphenyl)ethanone is a unique chemical compound with the empirical formula C10H11ClO . It has a molecular weight of 182.65 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) key for 2-Chloro-1-(2,5-dimethylphenyl)ethanone is JVDITFWYVNXMQP-UHFFFAOYSA-N . This key is a unique string of characters that provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
2-Chloro-1-(2,5-dimethylphenyl)ethanone is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone derivatives are valuable in the synthesis of heterocyclic compounds. For instance, using similar compounds in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocyclic compounds like isoflavones, isoxazole, pyrazoles, and aminopyrimidines, which are significant in pharmaceutical research (Moskvina, Shilin, & Khilya, 2015).
Crystallographic and Vibrational Studies
- The compound's structure and properties have been investigated using crystallography and vibrational spectroscopy. These studies provide insights into its molecular structure, which is essential for understanding its interactions and reactivity in various chemical contexts (Kumar et al., 2015).
Application in Asymmetric Synthesis
- A novel amine ligand synthesized from a similar compound has been used to create racemic dimeric complexes with palladium. These complexes, when resolved, can promote asymmetric reactions, such as hydrophosphination, which are crucial in the synthesis of chiral compounds (Yap et al., 2014).
Biotransformation and Enantioselective Synthesis
- Certain bacterial strains can biocatalyze derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone for the enantioselective synthesis of chiral intermediates. This process is significant in pharmaceutical manufacturing, particularly for antifungal agents (Miao et al., 2019).
Stereoselective Biotransformations
- The compound's derivatives have been used in studies involving stereoselective biotransformations, exploring the potential of plant-mediated reductions and hydrolyses in green chemistry applications [(Panić et al., 2017)](https://consensus.app/papers/plantmediated-biotransformations-solvents-panić/79f0408fc1b05b66b501b379b5670836/?utm_source=chatgpt).
Synthesis of Photoremovable Protecting Groups
- Derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone, like 2,5-dimethylphenacyl esters, have been used as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for controlling the release of protected substances through photoenolization (Zabadal et al., 2001).
Antimicrobial Compound Synthesis
- Research has been conducted on synthesizing new compounds from phenylpropionohydrazides using derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. These compounds exhibit antimicrobial properties, which is vital in the development of new drugs and treatments (Fuloria et al., 2009).
Ligand Synthesis and DNA Binding Studies
- The synthesis of novel Schiff base ligands from derivatives of this compound has led to the development of complexes that can bind to DNA. Such studies are essential in understanding drug-DNA interactions and designing new therapeutic agents (Guhathakurta et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(2,5-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDITFWYVNXMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368264 | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethylphenyl)ethanone | |
CAS RN |
50690-11-4 | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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